molecular formula C8H2F8O B13599408 (S)-2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-ol

(S)-2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-ol

Cat. No.: B13599408
M. Wt: 266.09 g/mol
InChI Key: NTKDZHJEWKDSCL-ZETCQYMHSA-N
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Description

(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol typically involves the introduction of fluorine atoms into the molecular structure. One common method is the nucleophilic substitution reaction, where a precursor compound is treated with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2,2,2-trifluoro-1-(trifluoromethyl)ethan-1-ol
  • (1S)-2,2,2-trifluoro-1-(difluoromethyl)ethan-1-ol
  • (1S)-2,2,2-trifluoro-1-(fluoromethyl)ethan-1-ol

Uniqueness

(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol is unique due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This makes it particularly valuable in applications requiring robust and selective compounds.

Properties

Molecular Formula

C8H2F8O

Molecular Weight

266.09 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanol

InChI

InChI=1S/C8H2F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7,17H/t7-/m0/s1

InChI Key

NTKDZHJEWKDSCL-ZETCQYMHSA-N

Isomeric SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(F)(F)F)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)O

Origin of Product

United States

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